molecular formula C12H14O4 B3277622 Ethyl 2-methoxycarbonylphenylacetate CAS No. 66298-58-6

Ethyl 2-methoxycarbonylphenylacetate

Cat. No. B3277622
CAS RN: 66298-58-6
M. Wt: 222.24 g/mol
InChI Key: FKFIWLPWKFZJJX-UHFFFAOYSA-N
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Description

Ethyl 2-methoxycarbonylphenylacetate , also known by its systematic IUPAC name 2-(2-methoxycarbonylphenyl)acetic acid ethyl ester , is an organic compound. It features a phenyl functional group and a carboxylic acid functional group. This white solid possesses a strong honey-like odor. Endogenously, it is a catabolite of phenylalanine. Commercially, it is subject to controls due to its potential use in the illicit production of phenylacetone, a precursor for substituted amphetamines .


Synthesis Analysis

  • Distillation under reduced pressure yields the pure product .

Molecular Structure Analysis

The molecular formula of Ethyl 2-methoxycarbonylphenylacetate is C₉H₁₀O₄ , with a molar mass of approximately 166.17 g/mol . Its structure consists of a phenyl ring attached to an acetic acid ethyl ester group via a methoxy (OCH₃) linkage .


Chemical Reactions Analysis

  • Acid Anhydride Reaction : When treated with acetic anhydride, it forms phenylacetone .

Physical And Chemical Properties Analysis

  • Acidity (pKa) : 4.31 (in water) .

Mechanism of Action

The self-curing mechanism of Ethyl 2-methoxycarbonylphenylacetate involves the reaction of its active ester group (Ar–O–C(O)–) with epoxide moieties. This leads to the formation of a cured AB-type epoxy compound .

Safety and Hazards

  • NFPA 704 (Fire Diamond) : 2 (Health), 1 (Flammability), 0 (Reactivity) .

properties

IUPAC Name

methyl 2-(2-ethoxy-2-oxoethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-16-11(13)8-9-6-4-5-7-10(9)12(14)15-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFIWLPWKFZJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280545
Record name Ethyl 2-(methoxycarbonyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66298-58-6
Record name Ethyl 2-(methoxycarbonyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66298-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(methoxycarbonyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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